Welcome to the BenchChem Online Store!
molecular formula C14H16O2 B3029979 cresol CAS No. 84989-04-8

cresol

Cat. No. B3029979
M. Wt: 216.27 g/mol
InChI Key: PHVAHRJIUQBTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05665597

Procedure details

In the culture system using p-cresol as an inducer, TCE was remarkably decomposed in the first 12 hours, and 5 ppm of TCE was completely decomposed after 18 hours. Quantitative analysis of p-cresol was done at this point using a spectrophotometer to confirm that p-cresol was completely decomposed. In the culture system using m-cresol as an inducer, remarkable decomposition of TCE started after about 12 hours of induction period and 5 ppm of TCE was completely decomposed after 30 hours. Quantitative analysis of m-cresol was done at this point using a spectrophotometer, and it was found that m-cresol was completely decomposed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16]>>[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was remarkably decomposed in the first 12 hours, and 5 ppm of TCE
Duration
12 h
WAIT
Type
WAIT
Details
started after about 12 hours of induction period and 5 ppm of TCE
Duration
12 h
WAIT
Type
WAIT
Details
was completely decomposed after 30 hours
Duration
30 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1=C(C=CC=C1O)C.C1=CC(=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.